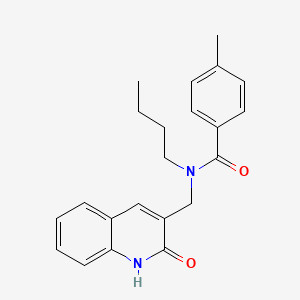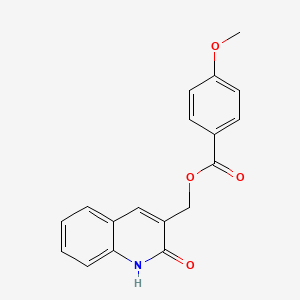
(2-hydroxyquinolin-3-yl)methyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-hydroxyquinolin-3-yl)methyl 4-methoxybenzoate, commonly known as HQM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. HQM is a derivative of quinoline and benzoic acid and is known for its unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of HQM varies depending on its application. In medicinal chemistry, HQM has been shown to induce apoptosis in cancer cells by inhibiting DNA topoisomerase II and causing DNA damage. HQM has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In materials science, HQM acts as a ligand, coordinating with metal ions to form MOFs or luminescent complexes. In analytical chemistry, HQM chelates with metal ions, forming complexes that can be detected and quantified.
Biochemical and Physiological Effects:
HQM has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, HQM has been shown to induce cell death in cancer cells and reduce inflammation. In materials science, HQM has been utilized for its luminescent properties and as a building block for MOFs. In analytical chemistry, HQM has been used as a chelating agent for metal ion detection and quantification.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HQM is its versatility, as it can be utilized in various fields of research. HQM is also relatively easy to synthesize and purify, making it accessible for researchers. However, HQM's limited solubility in water can pose challenges for certain applications, and its toxicity and potential side effects must be carefully considered.
Zukünftige Richtungen
There are several potential future directions for HQM research, including exploring its applications in drug delivery, developing new synthetic methods, and investigating its properties as a photosensitizer for photodynamic therapy. Additionally, HQM's potential as a building block for MOFs and other materials should be further explored. Overall, HQM shows promise as a versatile and useful compound for a variety of scientific research applications.
Synthesemethoden
HQM can be synthesized through various methods, including the condensation of 2-hydroxyquinoline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine. Another method involves the reaction of 2-hydroxyquinoline with 4-methoxybenzaldehyde in the presence of a catalyst such as palladium on carbon. The resulting product is purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
HQM has shown potential in various fields of research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, HQM has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In materials science, HQM has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and luminescent materials. In analytical chemistry, HQM has been utilized as a chelating agent for metal ion detection and quantification.
Eigenschaften
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-15-8-6-12(7-9-15)18(21)23-11-14-10-13-4-2-3-5-16(13)19-17(14)20/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTAJQNFWFLWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

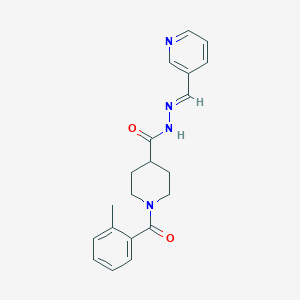

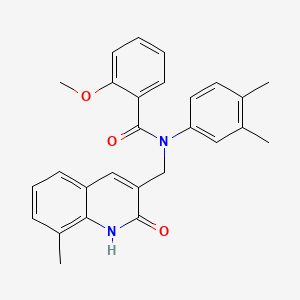
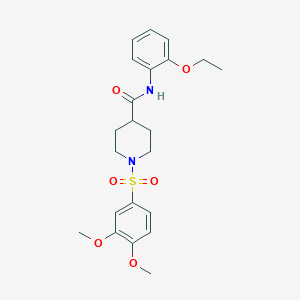



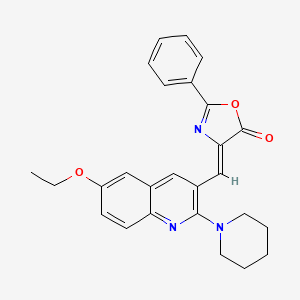
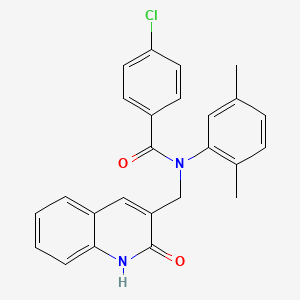
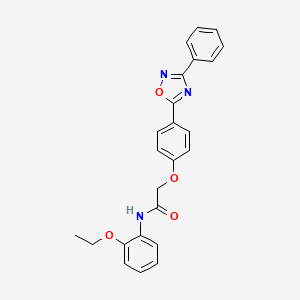

![3-(2,5-dimethoxyphenyl)-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696385.png)
